molecular formula C28H32N2O3 B2477308 1-(2-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone CAS No. 714209-35-5

1-(2-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone

Cat. No.: B2477308
CAS No.: 714209-35-5
M. Wt: 444.575
InChI Key: DVXWKHCUMHCUFT-UHFFFAOYSA-N
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Description

1-(2-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzhydrylpiperazine moiety linked to a hydroxypropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone typically involves multiple steps, starting with the preparation of the benzhydrylpiperazine intermediate. This intermediate is then reacted with appropriate reagents to introduce the hydroxypropoxyphenyl group. Common synthetic routes include:

    Step 1: Preparation of benzhydrylpiperazine by reacting benzhydryl chloride with piperazine under basic conditions.

    Step 2: Introduction of the hydroxypropoxy group through a nucleophilic substitution reaction using an appropriate epoxide.

    Step 3: Final coupling with a phenyl ethanone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzhydrylpiperazine moiety is known to interact with specific binding sites, leading to inhibition or activation of biological pathways. The hydroxypropoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzhydrylpiperazin-1-yl)methyl-4-methyl-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
  • 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Uniqueness

1-(2-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and therapeutic potential.

Properties

IUPAC Name

1-[2-[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3/c1-22(31)26-14-8-9-15-27(26)33-21-25(32)20-29-16-18-30(19-17-29)28(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,25,28,32H,16-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXWKHCUMHCUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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